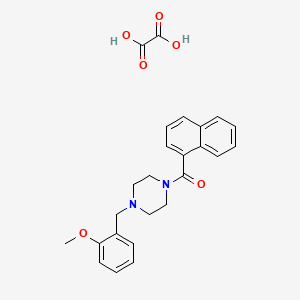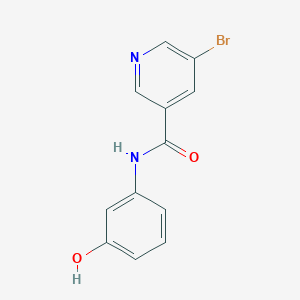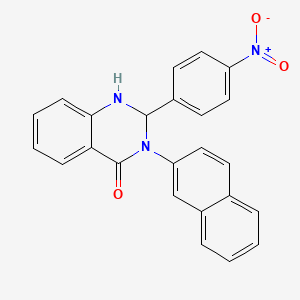![molecular formula C21H21NO4 B4015500 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid](/img/structure/B4015500.png)
2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid
Übersicht
Beschreibung
2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a cyclohexenone ring, and an amino phenylacetic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by the addition of a coumarin anion to form the desired product . The reaction conditions often involve the use of organic solvents such as methanol and dichloromethane, with reagents like sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as lipoxygenases, by binding to their active sites and preventing substrate access . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the cyclohexenone and amino phenylacetic acid moieties.
2-Methoxyphenylacetic acid: Similar structure but with a methoxy group at a different position and without the cyclohexenone ring.
Uniqueness
2-(4-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-enyl]amino}phenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[4-[[5-(4-methoxyphenyl)-3-oxocyclohexen-1-yl]amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-26-20-8-4-15(5-9-20)16-11-18(13-19(23)12-16)22-17-6-2-14(3-7-17)10-21(24)25/h2-9,13,16,22H,10-12H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBLUDAOWUPHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4015418.png)

![(4-Fluorophenyl)-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B4015441.png)
![2-[(diphenylacetyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4015448.png)
![1-[(4-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid](/img/structure/B4015461.png)
![7-[(3-Methylphenyl)methyl]-2-(1-methylpiperidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4015474.png)

![3-hydroxy-6-methyl-3-phenyl-2H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B4015482.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-nitrophenol](/img/structure/B4015488.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B4015492.png)

![1-(4-methoxyphenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B4015496.png)
![10-acetyl-3-(2-furyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015510.png)

